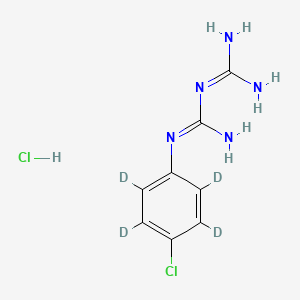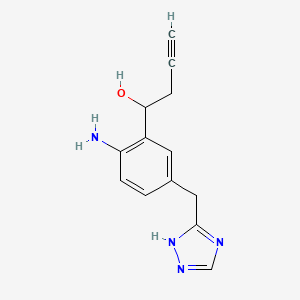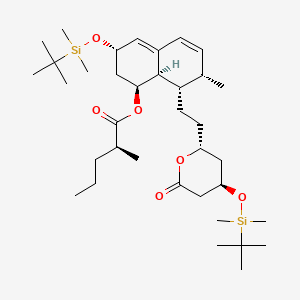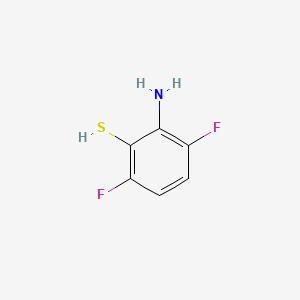
Mexiletine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mexiletine-d6 Hydrochloride is a deuterated form of Mexiletine Hydrochloride, a class 1B antiarrhythmic agent. It is used primarily in the treatment of ventricular arrhythmias. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mexiletine-d6 Hydrochloride involves the deuteration of Mexiletine. The process typically includes the following steps:
Deuteration of Starting Material: The starting material, often a precursor to Mexiletine, is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Mexiletine-d6: The deuterated intermediate is then reacted with appropriate reagents to form Mexiletine-d6.
Hydrochloride Formation: Finally, Mexiletine-d6 is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of the starting material are deuterated using deuterium gas and a suitable catalyst.
Reaction Optimization: The reaction conditions are optimized to ensure high yield and purity of Mexiletine-d6.
Purification and Crystallization: The product is purified through crystallization and other separation techniques to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Mexiletine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Mexiletine-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Mexiletine-d6 to its reduced forms.
Substitution: Mexiletine-d6 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Mexiletine-d6 Hydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.
Metabolic Pathway Analysis: Researchers use Mexiletine-d6 to study the metabolic pathways and identify metabolites.
Drug Interaction Studies: It helps in understanding how Mexiletine interacts with other drugs at the molecular level.
Biological Research: Used in studies related to cardiac arrhythmias and other medical conditions.
Mecanismo De Acción
Mexiletine-d6 Hydrochloride works by inhibiting the inward sodium current required for the initiation and conduction of impulses in the heart. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing arrhythmias. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of cardiac action potentials.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another class 1B antiarrhythmic agent with similar properties but different pharmacokinetics.
Amiodarone: A class III antiarrhythmic agent with broader applications but different mechanisms.
Propranolol: A beta-blocker with antiarrhythmic properties but different molecular targets.
Uniqueness
Mexiletine-d6 Hydrochloride is unique due to its deuterated nature, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies. Its stability and ability to be tracked precisely make it a valuable tool in scientific research.
Propiedades
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i3D3,7D2,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-SJPQGYSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=CC=C1C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)




amino}ethan-1-ol](/img/structure/B589810.png)



